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Benzamide derivative 13

Cat. No.: B10833073
M. Wt: 439.7 g/mol
InChI Key: VLOHQHGTVRQRSC-UHFFFAOYSA-N
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Description

Significance of the Benzamide (B126) Pharmacophore in Chemical Biology

The benzamide scaffold, characterized by a benzene (B151609) ring attached to a carboxamide group, is a cornerstone in medicinal chemistry and drug discovery. This structural motif is prized for its versatility and its ability to engage in crucial molecular interactions with biological targets like enzymes and receptors. researchgate.net The amide bond is stable, relatively neutral, and possesses both hydrogen bond donor and acceptor capabilities, which are fundamental for binding to macromolecules. researchgate.net

This structural simplicity allows for extensive modification, enabling researchers to fine-tune a compound's properties to achieve desired biological effects. mdpi.com Consequently, the benzamide core is present in a wide array of compounds investigated for numerous pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. walshmedicalmedia.comnih.gov

Overview of "Benzamide Derivative 13" as a Focus of Scientific Inquiry

The designation "this compound" refers to a specific compound within a series synthesized and evaluated in a particular research study. While not a universally unique identifier, it points to a molecule of interest that has emerged from a systematic investigation.

One prominent example comes from a study focused on discovering agents that protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a key factor in the development of diabetes. nih.govnih.gov In this research, scientists synthesized a series of novel benzamide derivatives to identify potent protective molecules. Through structure-activity relationship (SAR) optimization, a compound designated 13d , a 3-(N-piperidinyl)methyl benzamide derivative, was identified as a highly effective agent. nih.govacs.orgresearchgate.net This specific molecule demonstrated a marked ability to protect β-cells from stress-induced death and dysfunction. nih.govnih.gov

In a different research context, focused on developing FtsZ inhibitors for new antibiotics, a compound designated 13 (PC190723) was the result of optimizing an initial benzamide fragment hit. researchgate.net This highlights that the term "this compound" is context-dependent, referring to a specific chemical entity within the framework of a given study. For the purpose of this article, the focus will remain on the derivative 13d from the β-cell protection study.

Research Objectives and Scope within Benzamide Derivative Studies

The primary goal of studies involving series of benzamide derivatives is often the discovery and optimization of lead compounds for therapeutic development. nih.gov The scope of this research typically involves several key stages:

Synthesis: The creation of a library of related benzamide compounds with systematic variations in their chemical structure. mdpi.com In the study of derivative 13d , researchers synthesized a series of compounds by altering the substitution pattern on the phenyl ring. nih.gov

Biological Screening: Evaluating the synthesized compounds for a specific biological activity. This is often done through high-throughput screening (HTS) to test many compounds efficiently. ontosight.ai The discovery of derivative 13d began with a cell-based HTS designed to find small molecules that protect β-cells from ER stress. nih.govacs.org

Structure-Activity Relationship (SAR) Analysis: This crucial step involves correlating the changes in the chemical structure of the derivatives with their observed biological activity. nih.gov The aim is to understand which parts of the molecule are essential for its function. For instance, the study that identified 13d found that placing the (N-piperidinyl)methyl group at the 3-position of the phenyl ring led to a significant improvement in protective activity compared to other positions. nih.gov

Mechanism of Action Studies: Once a potent compound is identified, further research is conducted to understand how it works at a molecular level. dergipark.org.tr Derivative 13d was found to alleviate ER stress by suppressing all three branches of the unfolded protein response (UPR) pathway. acs.orgresearchgate.net

The ultimate objective is to identify a derivative with high potency, selectivity, and favorable properties, making it a promising candidate for further preclinical development. bohrium.com

Detailed Research Findings on Benzamide Derivative 13d

In the pivotal study, derivative 13d emerged as the most potent compound from a series of synthesized benzamides for protecting pancreatic β-cells. The research demonstrated its effectiveness through several key metrics.

The compound showed a remarkable ability to rescue INS-1 β-cells from tunicamycin-induced ER stress. Its efficacy was quantified with an EC₅₀ value, which represents the concentration at which the compound exerts half of its maximal effect.

CompoundDescriptionEC₅₀ Value (µM)Maximum Activity
Benzamide Derivative 13d3-(N-piperidinyl)methyl benzamide derivative0.032~100% Rescue Activity
nih.govnih.govacs.org

The study also compared the activity of derivatives with the key functional group at different positions on the phenyl ring. This SAR analysis was critical in confirming the superiority of the structure of 13d .

Substituent PositionRelative EfficacyKey Finding
Position 3 (as in 13d)HighShowed significant improvements in both EC₅₀ and maximum activity.
Positions 2 and 4LowerResulted in lower potency and efficacy compared to position 3.
nih.gov

These findings underscore the importance of precise structural modifications in drug discovery and highlight Benzamide Derivative 13d as a significant lead compound in the search for new treatments for diabetes. nih.govnih.gov

Table of Mentioned Compounds

DesignationChemical Name/Description
Benzamide Derivative 13d 3-(N-piperidinyl)methyl benzamide derivative
This compound PC190723 (An FtsZ inhibitor)
Tunicamycin A chemical used to induce ER stress in experimental models

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13Cl3N4O3 B10833073 Benzamide derivative 13

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H13Cl3N4O3

Molecular Weight

439.7 g/mol

IUPAC Name

2-chloro-N-[2-(3,4-dichlorophenyl)ethyl]-5-(3,5-dioxo-1,2,4-triazin-2-yl)benzamide

InChI

InChI=1S/C18H13Cl3N4O3/c19-13-4-2-11(25-18(28)24-16(26)9-23-25)8-12(13)17(27)22-6-5-10-1-3-14(20)15(21)7-10/h1-4,7-9H,5-6H2,(H,22,27)(H,24,26,28)

InChI Key

VLOHQHGTVRQRSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCNC(=O)C2=C(C=CC(=C2)N3C(=O)NC(=O)C=N3)Cl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Chemical Synthesis of Benzamide (B126) Derivative 13

The synthesis of Benzamide Derivative 13 is primarily achieved through a combination of amidation, coupling reactions, and the construction of its core heterocyclic systems. These methods often involve multi-step sequences to assemble the final molecular architecture.

Amidation and Coupling Reaction Approaches

Amidation is a fundamental step in the synthesis of this compound. This typically involves the reaction of a carboxylic acid or its activated derivative with an amine. google.com Common coupling reagents used to facilitate this transformation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov Other activating agents such as HATU, BOPCl, and isobutyl chloroformate have also been explored. nih.gov

The synthesis of various benzamide derivatives often starts with the formation of an amide bond between a substituted benzoic acid and an appropriate amine. For instance, a general method involves reacting corresponding benzoyl chlorides with anilines in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as absolute toluene, followed by refluxing. acs.org In some cases, the carboxylic acid is first converted to an acid chloride using reagents like oxalyl chloride in a suitable solvent. google.comnanobioletters.com

Electrochemical methods have also emerged as a modern approach for C-H amidation, providing an alternative to traditional amide bond formation. nih.gov This strategy allows for the direct coupling of benzylic C(sp³)–H bonds with primary benzamides. nih.gov

Construction of Core Heterocyclic Scaffolds and Peripheral Modifications

The structure of this compound incorporates heterocyclic moieties, the construction of which is a key aspect of its synthesis. For example, the synthesis of related benzamide derivatives has involved the creation of 1,2,4-triazole (B32235) and 1,2,4-oxadiazole (B8745197) rings. sioc-journal.cnnih.gov

One documented synthesis of a complex benzamide derivative involves a multi-step process starting with the acylation of an amine with 4-chlorobutyryl chloride, followed by cyclization under basic conditions to form a core structure. smolecule.com The synthesis of 1,2,4-oxadiazole derivatives can be achieved by converting benzonitriles to N-hydroxybenzimidamides, followed by acylation and cyclization. nih.gov Another approach involves the synthesis of 5-aminopyrazoles, which can then be further modified. nih.govbeilstein-journals.org

Peripheral modifications are often carried out after the core scaffold is in place. For instance, SNAr reactions have been used to introduce substituents, such as a benzimidazolyl group, onto a fluorinated benzamide core. nih.gov The synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives involves an initial Ullmann reaction to form an ether linkage, followed by amination and a final oxidation step. mdpi.com

Advanced Synthetic Techniques: Ligand-Free Ullmann-Type Coupling

The Ullmann reaction is a valuable tool in the synthesis of benzamide derivatives for forming carbon-heteroatom bonds. Notably, ligand-free Ullmann-type coupling reactions have been successfully employed. nih.govmdpi.com This approach avoids the need for organic auxiliary ligands, often by using a coordinating solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net For example, a ligand-free Ullmann-type reaction has been used for the C-O bond formation between an intermediate and 4-bromoanisole, catalyzed by Cu(I) in the presence of potassium phosphate (B84403) in DMSO. researchgate.net Microwave heating has also been shown to promote ligand-free coupling of amides and aryl bromides. scispace.com

Synthetic Precursors and Reaction Cascade Analyses

The synthesis of this compound relies on a variety of starting materials and proceeds through several key intermediates. A common precursor for the benzamide core is a substituted benzoic acid or benzoyl chloride. acs.orgnih.gov For instance, the synthesis of N-triflylbenzamides starts from the corresponding benzoyl chloride and trifluoromethanesulfonamide. nih.gov

In a documented synthesis of a specific benzamide derivative, 4-chloroaniline (B138754) and 4-chlorobutyryl chloride serve as key precursors, leading to the final product after a multi-step sequence that includes cyclization. smolecule.com The synthesis of other complex benzamides may start from simpler molecules like 2,6-dichlorobenzonitrile (B3417380) for the construction of a triazole-containing benzamide. sioc-journal.cn The synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives begins with ortho-iodobenzoic acid, which is esterified and then subjected to an Ullmann reaction to form a key ether intermediate. mdpi.com

Reaction cascades, where multiple transformations occur in a single pot, are also utilized. For example, a tandem sequence of Ullmann-type C-N coupling and dehydrative cyclization has been reported for the synthesis of fused heterocyclic systems. rsc.org Another example involves a Mannich-type multicomponent coupling reaction to generate intermediates that undergo further cyclization to produce diverse heterocyclic scaffolds. nih.gov

Optimization of Reaction Parameters and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, base, temperature, and the stoichiometry of reagents.

For amidation reactions, various coupling reagents have been tested to improve yields. For instance, a study comparing HATU, BOPCl, and mixed anhydride (B1165640) methods found that the choice of reagent significantly impacted the yield of the amide product. nih.gov The selection of the base, such as DIPEA, DIPA, or K2CO3, and the solvent, such as DMF, MeCN, DMSO, dioxane, or THF, can also be critical for achieving good yields. cbijournal.com

In the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives, a systematic optimization of the final oxidation step was conducted by varying the substrate-to-reagent ratio, temperature, and the hypervalent iodine reagent. mdpi.com Similarly, for Ullmann-type couplings, the choice of the copper catalyst, base, and solvent has been shown to be important. While some reactions proceed well under ligand-free conditions in DMSO, others may require a palladium catalyst and a specific ligand. researchgate.net

The following table summarizes the optimization of oxidation conditions for the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives. mdpi.com

EntrySubstrate:Reagent RatioTemperatureHypervalent Iodine ReagentYield (%)
1-Room Temp to RefluxNone0
5OptimizedOptimizedPhIOModerate to Excellent

Exploration of Novel Synthetic Routes

Researchers are continuously exploring new and more efficient synthetic pathways to this compound and related structures. One novel approach involves a PhIO-mediated oxidation reaction for the direct synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives, which is described as environmentally friendly and free from heavy metals. mdpi.com

Another innovative route is the electrochemical amidation of benzylic C(sp³)–H bonds, offering a departure from traditional amide bond-forming strategies. nih.gov The development of new routes for constructing the heterocyclic cores is also an active area of research. For example, a new route to 5-aminopyrazoles involves the reaction of benzoyl isothiocyanate with malononitrile, followed by alkylation and reaction with hydrazine (B178648). nih.gov

The synthesis of complex heterocyclic systems can also be achieved through tandem reactions. For instance, a microwave-assisted intramolecular Heck reaction has been used to create a tricyclic system from an amide precursor. nih.gov Furthermore, the use of N,N'-carbonyldiimidazole for the activation of a benzoic acid derivative represents another approach for the synthesis of monoacylated phenylenediamine derivatives. google.com These examples highlight the ongoing efforts to develop more efficient, versatile, and environmentally benign methods for the synthesis of complex benzamide derivatives.

Molecular Characterization and Structural Elucidation

Spectroscopic Approaches for Structure Confirmation

Spectroscopic analysis is fundamental to the characterization of Benzamide (B126) derivative 13, providing irrefutable evidence for its proposed structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy are synergistically used to piece together the molecular puzzle.

NMR spectroscopy serves as a powerful tool for mapping the proton (¹H) and carbon (¹³C) skeletons of Benzamide derivative 13. The chemical shifts (δ), measured in parts per million (ppm), provide information about the electronic environment of each nucleus, while coupling patterns reveal connectivity between neighboring atoms.

For the specific compound 4-(1H-Benzo[d]imidazol-1-yl)-N-((trifluoromethyl)sulfonyl)benzamide (13), ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using DMSO-d₆ as the solvent. beilstein-journals.orgnih.gov The proton NMR spectrum shows distinct signals corresponding to the different protons in the molecule. For instance, a singlet observed at 8.70 ppm is indicative of a specific proton within the benzimidazole (B57391) ring system. nih.gov The carbon NMR spectrum complements this data by identifying the chemical environments of all carbon atoms, including the carbonyl carbon and those within the aromatic rings. nih.gov

¹H and ¹³C NMR Spectroscopic Data for 4-(1H-Benzo[d]imidazol-1-yl)-N-((trifluoromethyl)sulfonyl)benzamide (13)

Atom Type Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz)
¹H 8.70 s
¹H 7.83 dt, J = 7.3, 3.6
¹H 7.66–7.57 m
¹H 7.47–7.34 m
¹³C 161.34 -
¹³C 143.9 -
¹³C 143.6 dddd, J = 246.1, 13.0, 8.4, 4.1
¹³C 142.2 ddm, J = 252.7, 16.4
¹³C 141.3 -
¹³C 137.6 dm, J = 254.1
¹³C 133.1 -
¹³C 124.5 -
¹³C 123.6 -
¹³C 121.4 t, J = 21.9
¹³C 120.0 q, J = 323.7
¹³C 119.9 -

Data sourced from Diness et al. (2018). nih.gov

HRMS is a critical technique for determining the precise molecular mass of a compound, which in turn allows for the confident deduction of its molecular formula. arcjournals.org This method measures the mass-to-charge ratio (m/z) to a high degree of accuracy. upertis.ac.id

For this compound, its synthesis involves precursors such as 4-Fluoro-N-((trifluoromethyl)sulfonyl)benzamide (9a). The HRMS analysis of this precursor yielded an [M-H]⁻ ion at an m/z of 269.9888, which corresponds closely to the calculated value of 269.9854 for the formula C₈H₄F₄NO₃S⁻. nih.gov This type of precise mass determination for synthetic intermediates provides strong supporting evidence for the final structure of the target derivative. While specific HRMS data for the final compound 13 is not detailed in the referenced study, the characterization of its precursors is a standard and vital step in confirming its identity. nih.govbeilstein-journals.org In other studies, HRMS has been used to confirm the molecular weight of different benzamide derivatives, such as a compound also designated as Formula 13 in a patent, which showed a molecular ion peak [M+] at m/z 444.2413, matching its calculated mass. google.com

Example of HRMS Data for a Benzamide Precursor (Compound 9a)

Ion Type Calculated m/z Found m/z Molecular Formula
[M-H]⁻ 269.9854 269.9888 C₈H₄F₄NO₃S⁻

Data sourced from Diness et al. (2018). nih.gov

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. arcjournals.org In the case of benzamide derivatives, IR spectroscopy is particularly useful for identifying key structural features. nih.govresearchgate.netajol.inforesearchgate.net

The IR spectrum of a typical benzamide will show a strong absorption band for the carbonyl (C=O) group, generally in the range of 1680-1630 cm⁻¹. spectroscopyonline.commasterorganicchemistry.com The presence of N-H bonds in primary or secondary amides gives rise to stretching vibrations in the region of 3500-3100 cm⁻¹. spectroscopyonline.com For 4-(1H-Benzo[d]imidazol-1-yl)-N-((trifluoromethyl)sulfonyl)benzamide, one would expect to see characteristic peaks for the C=O stretch, N-H stretch (from the imidazole (B134444) ring), aromatic C-H stretches, and strong absorptions corresponding to the sulfonyl (SO₂) group.

Expected IR Absorption Bands for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹)
Amide C=O stretch ~1680 - 1630
Amine/Imidazole N-H stretch ~3500 - 3100
Aromatic Ring C-H stretch ~3100 - 3000
Aromatic Ring C=C stretch ~1600 - 1450
Sulfonyl S=O stretch ~1350 - 1300 and ~1160 - 1120

Advanced Spectroscopic Techniques for Elucidation

For molecules with intricate structures, advanced spectroscopic techniques are often necessary for complete structural assignment. These can include two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These methods reveal correlations between different nuclei, providing unambiguous evidence of bond connectivity and spatial relationships within the molecule. Furthermore, studies on other 4-substituted benzamide derivatives have utilized heteronuclear cross-correlations between ¹³C, ¹⁵N, and ¹⁷O NMR to gain deeper insights into substituent effects on the electronic structure. rsc.org

Crystallographic Analysis for Three-Dimensional Structural Insights

While specific crystallographic data for 4-(1H-Benzo[d]imidazol-1-yl)-N-((trifluoromethyl)sulfonyl)benzamide (13) is not available in the surveyed literature, numerous studies have successfully used this method to elucidate the structures of other novel benzamide derivatives. nih.govacs.orgresearchgate.net Such analyses have revealed detailed packing motifs, including the formation of hydrogen-bonded tapes and π-π stacking interactions, which govern the solid-state architecture of these compounds. acs.orgosti.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Molecular Geometry and Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these techniques can predict molecular geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. niscpr.res.in For benzamide (B126) derivatives, DFT calculations, often using basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to determine optimized geometries and electronic properties. niscpr.res.insci-hub.sedergipark.org.tr

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity and its ability to participate in charge transfer interactions. researchgate.netnih.gov The energy gap between HOMO and LUMO is a significant indicator of chemical reactivity and bioactivity. researchgate.netdergipark.org.tr For instance, a smaller energy gap suggests that the molecule can be easily excited, indicating higher reactivity. In a study on 4-ethoxy-2, 3-difluoro benzamide, the HOMO-LUMO energy gap was calculated to understand its chemical reactivity and intermolecular charge transfer capabilities. nih.gov Another study on newly designed benzamide derivatives found that the introduction of different functional groups significantly altered the HOMO-LUMO energy gaps, with values ranging from 5.37 eV to 5.51 eV, compared to the parent benzamide's 5.65 eV. sci-hub.se

The Molecular Electrostatic Potential (MEP) surface is another critical output of DFT calculations. It maps the electrostatic potential onto the electron density surface, revealing the charge distribution and predicting sites for nucleophilic and electrophilic attack. dergipark.org.trnih.govdergipark.org.tr Regions of negative potential (typically colored red or yellow) are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen and are susceptible to electrophilic attack. dergipark.org.tr Conversely, regions of positive potential (blue) are found around hydrogen atoms attached to electronegative atoms and are prone to nucleophilic attack. niscpr.res.indergipark.org.tr This analysis is vital for understanding potential hydrogen bonding interactions, which are key to receptor-ligand binding. researchgate.netnih.gov

Table 1: Representative DFT-Calculated Electronic Properties of Benzamide Derivatives

PropertyValueSignificance
HOMO Energy-6.22 to -6.44 eV sci-hub.seIndicates electron-donating ability.
LUMO Energy-0.72 to -1.06 eV sci-hub.seIndicates electron-accepting ability.
HOMO-LUMO Gap5.37 to 5.65 eV sci-hub.seCorrelates with chemical reactivity and stability.
Dipole MomentVaries with substitutionInfluences solubility and binding orientation.

Note: The values presented are illustrative and are based on studies of various benzamide derivatives. Specific values for "Benzamide derivative 13" would require dedicated calculations.

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Theoretical conformational analysis helps identify the most stable conformers and the energy barriers for rotation around flexible bonds. researchgate.netethz.ch This is often achieved by performing potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of one or more dihedral angles. dcu.ie

For benzamide derivatives, the orientation of the benzamide group relative to other parts of the molecule can significantly impact its interaction with a biological target. mdpi.com For example, a study on a specific benzamide derivative, N-methyl-2-[[3-[©-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide (MPSB), identified the lowest energy conformer by analyzing the dihedral angle of C16–C14–S1–C11, which was found to be 45.0⁰. researchgate.nettandfonline.com Computational studies on 5-benzylimidazolidin-4-one derivatives revealed that the most stable conformer in the gas phase corresponded to the one observed in the crystal structure, although the energy differences between conformers were small, suggesting flexibility at ambient temperatures. ethz.ch The presence of certain substituents, like fluorine atoms, can influence the preferred conformation and reduce the energy differences between bound and unbound ligand states. mdpi.com

Table 2: Example of Conformational Energy Data for a Benzamide Derivative

ConformerDihedral Angle (τ)Relative Energy (kcal/mol)
A (Global Minimum)45.0° researchgate.net0.0
B180°+1.3 ethz.ch
C-60°+2.5

Note: This table is a generalized example. The specific dihedral angles and relative energies are highly dependent on the exact structure of this compound.

Molecular Modeling and Docking Simulations for Receptor Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govuncst.go.ug This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.govnih.gov

For benzamide derivatives, docking studies have been widely used to predict their binding to various receptors, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and human dihydrofolate reductase (hDHFR). nih.govnih.gov The process involves preparing the 3D structures of both the ligand (this compound) and the receptor, often obtained from crystallographic data in the Protein Data Bank (PDB). uncst.go.ug The ligand is then placed in the binding site of the receptor, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol) or a docking score. niscpr.res.inresearchgate.net

Studies have shown that benzamide derivatives can form crucial hydrogen bonds and hydrophobic interactions within the active sites of their target enzymes. nih.gov For example, docking of benzamide-substituted chalcones into EGFR revealed a hydrogen bond with Met793. nih.gov Similarly, docking of other benzamide derivatives into hDHFR showed interactions with key residues like Glu-30 and Phe-34. nih.gov Molecular dynamics (MD) simulations can be subsequently performed to assess the stability of these predicted binding poses over time. tandfonline.comnih.gov

Table 3: Illustrative Molecular Docking Results for Benzamide Derivatives

Target Protein (PDB ID)Predicted Binding Energy (kcal/mol)Key Interacting Residues
Human Matrix Metalloproteinase-2-6.5 niscpr.res.in-
Human Progesterone Receptor-6.6 niscpr.res.in-
Histone Deacetylases-6.5 niscpr.res.in-
EGFR-Met793 nih.gov
CDK2-Glu81, Leu83 nih.gov

Note: The data is compiled from studies on various benzamide derivatives and serves as an example. The specific targets and binding energies for this compound would depend on its intended therapeutic application.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netsphinxsai.com The goal of QSAR is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds. jppres.comsemanticscholar.org

To build a QSAR model, a dataset of compounds with known activities is required. researchgate.net For each compound, a set of molecular descriptors is calculated. These descriptors can be physicochemical properties (like logP, molar refractivity), electronic properties, or topological indices. researchgate.net Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to find a correlation between these descriptors and the biological activity. sphinxsai.com

For benzamide derivatives, QSAR studies have been successfully applied to predict their activity as, for example, glucokinase activators or histone deacetylase inhibitors. researchgate.netsphinxsai.com One study on benzamide derivatives as glucokinase activators found that descriptors like chiV4pathcluster, SsNH2E-index, and SdssCE-index were important for activity, suggesting that bulky substitutions on the benzamide and thiazole (B1198619) moieties increased activity. researchgate.netresearchgate.net The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). researchgate.netjppres.com A robust QSAR model can be a valuable tool for designing new potent derivatives and reducing the need for extensive synthesis and testing. jppres.com

Table 4: Example of a 2D-QSAR Model Equation

EquationStatistical Parameters
pIC₅₀ = 0.738(LogS) - 0.031(rerank) + 0.017(MR) - 1.359 jppres.comn = 11, R² = 0.849, Q² = 0.61 jppres.com

Note: This is an example equation from a study on benzylidene hydrazine (B178648) benzamides. The descriptors and coefficients for a model including this compound would be specific to its structural class and biological activity.

Mechanistic Insights from Computational Studies of Reaction Pathways

Computational chemistry can also be used to elucidate the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. acs.org By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction energy profile can be constructed.

For the synthesis of benzamide derivatives, computational studies can help understand the feasibility of different synthetic routes. For instance, the synthesis of amino-substituted benzamides often involves the reduction of a nitro precursor. acs.org Computational modeling could predict the activation energies for this reduction step using different reducing agents. Similarly, the formation of the amide bond itself, often from a carboxylic acid or acyl chloride and an amine, can be modeled. researchgate.netmdpi.com These studies provide insights into the reaction kinetics and thermodynamics, helping to optimize reaction conditions such as temperature, solvent, and catalysts. For example, understanding the mechanism of the Ullmann reaction or an amination reaction can be crucial for synthesizing specific 2-aryloxybenzamide derivatives. mdpi.com

Table 5: Hypothetical Reaction Energy Data for a Synthetic Step

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.0
Intermediate-5.0
Second Transition State+15.0
Products-20.0

Note: This table represents a generic two-step reaction profile. Actual values would be obtained from specific quantum chemical calculations for the synthesis of this compound.

In Vitro Biological Activity and Pharmacological Mechanisms

Anticancer and Cytotoxic Activity Profiling (In Vitro Cell Models)

Recent studies have explored the potential of benzamide (B126) derivatives as anticancer agents, with a focus on their effects on various cancer cell lines and key oncogenic pathways.

Assessment of Antiproliferative Effects on Cancer Cell Lines

The antiproliferative activity of a series of novel 1-(4-(benzamido)phenyl)-3-arylurea derivatives was evaluated against a panel of human cancer cell lines, including renal carcinoma (A-498), lung carcinoma (NCI-H23), lung adenocarcinoma (A549), and breast adenocarcinoma (MDA-MB-231 and MCF-7). One notable compound from this series, designated 6g, demonstrated significant cytotoxic effects across these cell lines. The half-maximal growth inhibitory concentration (GI50) values for compound 6g were determined to be 14.46 µM for A-498, 13.97 µM for NCI-H23, 15.77 µM for A549, 11.35 µM for MDA-MB-231, and 11.58 µM for MCF-7. rsc.orgnih.gov

In a separate study, a novel benzimidazole (B57391) derivative, se-182, was synthesized and assessed for its anticancer activity against four human cancer cell lines: lung carcinoma (A549), breast carcinoma (MCF-7), liver carcinoma (HepG2), and colorectal carcinoma (DLD-1). This compound exhibited dose-dependent cytotoxic effects on all tested cell lines. Specifically, it showed high cytotoxic activity against A549 and HepG2 cells, with IC50 values of 15.80 µM and 15.58 µM, respectively. jksus.org

Another investigation into benzimidazole-oxadiazole derivatives identified compound 4r as having potent anticancer activities. Its IC50 values were 5.5 µM against PANC-1 (pancreatic cancer), 0.3 µM against A549, and 0.5 µM against MCF-7 cell lines. nih.gov

The antiproliferative effects of a series of benzimidazole derivatives were also studied on HCT-116 colon cancer and MCF-7 breast cancer cell lines. In this series, benzimidazole 2 showed an IC50 value of 16.2 ± 3.85 μg/mL in HCT-116 cells, while benzimidazole 4 had an IC50 of 8.86 ± 1.10 μg/mL in MCF-7 cells. waocp.orgresearchgate.netnih.gov

CompoundCell LineIC50/GI50 (µM)
Compound 6gA-498 (Renal Carcinoma)14.46
Compound 6gNCI-H23 (Lung Carcinoma)13.97
Compound 6gA549 (Lung Adenocarcinoma)15.77
Compound 6gMDA-MB-231 (Breast Adenocarcinoma)11.35
Compound 6gMCF-7 (Breast Adenocarcinoma)11.58
se-182A549 (Lung Carcinoma)15.80
se-182HepG2 (Liver Carcinoma)15.58
Compound 4rPANC-1 (Pancreatic Cancer)5.5
Compound 4rA549 (Lung Adenocarcinoma)0.3
Compound 4rMCF-7 (Breast Adenocarcinoma)0.5
Benzimidazole 2HCT-116 (Colon Cancer)16.2 ± 3.85 µg/mL
Benzimidazole 4MCF-7 (Breast Cancer)8.86 ± 1.10 µg/mL

Targeted Inhibition of Oncogenic Kinases

Research has also focused on the ability of benzamide derivatives to inhibit specific oncogenic kinases that are crucial for cancer cell proliferation and survival. Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key target in anti-angiogenic therapy. nih.gov

A series of new piperazinylquinoxaline-based derivatives were designed as VEGFR-2 inhibitors. The most promising compounds in this series demonstrated VEGFR-2 inhibition with IC50 values ranging from 0.19 to 0.60 µM. dovepress.com Another study on nicotinamide-based derivatives identified compounds that inhibited VEGFR-2 with IC50 values as low as 60.83 nM. mdpi.com

Furthermore, benzimidazole-based hybrids have been developed as inhibitors of both Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. Many of these hybrids have shown outstanding inhibition of VEGFR-2 with IC50 values ranging from 0.107 µM down to 6.7 nM. nih.gov

Compound SeriesTargeted KinaseIC50 Range
Piperazinylquinoxaline derivativesVEGFR-20.19 - 0.60 µM
Nicotinamide (B372718) derivativesVEGFR-2as low as 60.83 nM
Benzimidazole hybridsVEGFR-20.107 µM - 6.7 nM

Impact on Cell Viability and Growth Pathways

The cytotoxic effects of these benzamide derivatives are a direct result of their impact on cell viability and critical growth pathways. The inhibition of key kinases like VEGFR-2 disrupts downstream signaling pathways that are essential for angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. By inhibiting this process, the compounds can effectively starve the tumor and inhibit its growth. The antiproliferative data from various cancer cell lines further confirms the ability of these compounds to interfere with cell cycle progression and induce cell death.

Antimicrobial Spectrum and Mechanism of Action (In Vitro Studies)

In addition to their anticancer properties, benzamide derivatives have been investigated for their potential as antimicrobial agents.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Several studies have demonstrated the antibacterial activity of benzamide derivatives against both Gram-positive and Gram-negative bacteria. In one study, a series of N-benzamide derivatives were synthesized and tested for their antibacterial activity. Compound 5a showed excellent activity against both Bacillus subtilis (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), with minimum inhibitory concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. The zones of inhibition for this compound were 25 mm for B. subtilis and 31 mm for E. coli. Other compounds in the same study, 6b and 6c, also showed good activity against E. coli and B. subtilis with MIC values of 3.12 µg/mL and 6.25 µg/mL, respectively, and a 24 mm zone of inhibition. nanobioletters.comresearchgate.net

Another study focused on amidoxime-based benzimidazole and benzimidamide derivatives. These compounds exhibited a zone of inhibition of 40 mm and a MIC of 3.90 mg/mL against Streptococcus mutans, a Gram-positive bacterium. nih.gov

CompoundBacterial StrainMICZone of Inhibition (mm)
Compound 5aBacillus subtilis6.25 µg/mL25
Compound 5aEscherichia coli3.12 µg/mL31
Compound 6bEscherichia coli3.12 µg/mL24
Compound 6cBacillus subtilis6.25 µg/mL24
Amidoxime-based benzimidazole derivativeStreptococcus mutans3.90 mg/mL40

Antifungal Activity Assessment

The antifungal potential of benzamide derivatives has also been evaluated. In the study of amidoxime-based benzimidazole and benzimidamide derivatives, the compounds showed a significant zone of inhibition of 42 mm and a MIC of 1.90 mg/mL against the fungal pathogen Candida albicans. nih.gov Other studies have also reported on the antifungal properties of benzimidazole and benzoxazole derivatives, indicating a broad spectrum of antimicrobial activity for this class of compounds. nih.govnih.gov

Compound SeriesFungal StrainMICZone of Inhibition (mm)
Amidoxime-based benzimidazole derivativesCandida albicans1.90 mg/mL42

Inhibition of Microbial Biofilm Formation

Based on the available scientific literature, no specific studies have been identified that evaluate the efficacy of a compound designated as "Benzamide derivative 13" on the inhibition of microbial biofilm formation.

Enzyme Targeting in Microbial Pathogenesis

Research into the effects of this compound on key microbial enzymes has yielded specific findings for Dihydrofolate Reductase, while data on other enzymes like Enoyl-ACP Reductase and MurB are not available.

Enoyl-ACP Reductase and MurB: There is currently no available research data detailing the inhibitory activity of any compound referred to as this compound against the microbial enzymes Enoyl-ACP Reductase or MurB.

Dihydrofolate Reductase (DHFR): A study on trimethoprim analogs identified a specific benzamide compound, derivative 13 , as a potent inhibitor of human dihydrofolate reductase (hDHFR). mdpi.com This compound was among a series of seven derivatives that demonstrated the most significant inhibitory properties against hDHFR, with IC50 values in the low micromolar range. mdpi.com Further molecular dynamics studies revealed that derivative 13 had the greatest impact on stabilizing the hDHFR enzyme among the tested compounds. mdpi.com

CompoundTarget EnzymeIC50 (µM)Source
Derivative 13 (Trimethoprim analog)hDHFR0.88 - 2.09 mdpi.com

Receptor-Mediated Biological Responses

The interaction of this compound with specific cellular receptors has been investigated, particularly concerning its role in modulating inflammatory pathways.

No specific research findings are available that describe the antagonistic activity or cellular effects of a compound identified as "this compound" on the P2X Purinoceptor 7 (P2RX7).

A compound designated TXM-CB13 has been shown to significantly modulate the activation of the NLRP3 inflammasome. researchgate.net In studies using mouse models, treatment with TXM-CB13 led to a marked reduction in the activation and expression of key components of the inflammasome pathway. researchgate.net Specifically, it inhibited the mRNA expression of NLRP3, ASC, Caspase-1, GSDMD, and IL-1β. researchgate.net This was complemented by findings at the protein level, where TXM-CB13 decreased the expression of NLRP3, ASC, Caspase-1 (p20), and IL-1β (p17). researchgate.net

Target ComponentEffect of TXM-CB13Level of MeasurementSource
NLRP3Significant InhibitionmRNA & Protein Expression researchgate.net
ASCSignificant InhibitionmRNA & Protein Expression researchgate.net
Caspase-1Significant InhibitionmRNA & Protein Expression researchgate.net
GSDMDSignificant InhibitionmRNA Expression researchgate.net
IL-1βSignificant InhibitionmRNA & Protein Expression researchgate.net

Other Enzymatic Inhibition Activities

The inhibitory profile of this compound extends to other enzyme systems involved in cellular signaling and inflammation.

ARTD10: In a study evaluating a series of 4-phenoxybenzamide derivatives for their ability to inhibit the mono-ADP-ribosyltransferase ARTD10 (also known as PARP10), a specific benzamide derivative 13 was synthesized and tested. The study found that this particular derivative was detrimental to the inhibitory activity, suggesting it is a poor inhibitor of ARTD10, possibly due to unfavorable interactions within the enzyme's active site. oulu.fi

SIRT1: A structurally distinct compound labeled NH4-13 was evaluated for its activity against sirtuin enzymes. This compound was identified as a highly selective inhibitor of SIRT2. acs.org When tested against SIRT1, NH4-13 showed no inhibitory activity even at concentrations up to 50 μM, indicating its selectivity for SIRT2 over SIRT1. acs.org

CompoundTarget EnzymeIC50 (µM)ActivitySource
NH4-13SIRT1>50No Inhibition acs.org
NH4-13SIRT20.087Potent Inhibition acs.org
NH4-13SIRT3>50No Inhibition acs.org

COX-2: A series of 1,3,4-oxadiazole-containing compounds, designated as Series 13 , were investigated for their cyclooxygenase (COX) inhibitory activity. This series demonstrated significant COX-2 selectivity. rsc.org Specifically, compound 13a from this series was reported to have a COX-2 IC50 of 0.74 μM and a COX-2 selectivity index of 132.83. rsc.org

CompoundTarget EnzymeIC50 (µM)Selectivity Index (SI)Source
Compound 13aCOX-198.4 µM (Calculated)132.83 rsc.org
Compound 13aCOX-20.74 µM132.83 rsc.org

Structure Activity Relationship Sar and Rational Drug Design

Analysis of Substituent Effects on Biological Potency and Selectivity

The biological potency and target selectivity of benzamide (B126) derivatives are highly sensitive to the nature and position of substituents on the aromatic rings and amide linker. Quantitative structure-activity relationship (QSAR) studies have been instrumental in deciphering these effects.

Hydrophobic substituents have been shown to be crucial for the inhibitory activity of certain benzamide derivatives against targets like Histone Deacetylase (HDAC). researchgate.netbenthamdirect.comingentaconnect.com The inclusion of hydrophobic groups can enhance binding and potency. researchgate.netbenthamdirect.comingentaconnect.com For example, in one study on FtsZ inhibitors, a hydrophobic group of medium size at the R3 position boosted potency significantly. researchgate.net Conversely, any substituents larger than a single atom at other positions eliminated the desired activity. researchgate.net

The electronic properties of substituents also play a critical role. Hydrogen bond-donating groups can positively contribute to inhibitory potency. researchgate.netbenthamdirect.comingentaconnect.com In contrast, the presence of strong electron-withdrawing groups, such as monofluoro or difluoro substituents, can lead to a significant decrease in potency against certain targets like Mycobacterium tuberculosis QcrB. acs.org Specifically, a carboxylic acid intermediate (compound 13) was converted to a difluoro primary amide (4za) and a secondary amide (4zb); the secondary amide showed better activity than the primary amide, though both were less potent than analogs with electron-rich substituents. acs.org

In the context of HDAC inhibition, studies on aminophenyl benzamide derivatives revealed that molecules with either a methyl (CH₃) or an amino (NH₂) group at the R₂ position possessed selective antiproliferative activity against cancer cells, but only those with the NH₂ group showed direct HDAC inhibitory activity. tandfonline.comnih.gov

Table 1: Effect of Substituents on the Biological Activity of Benzamide Derivatives

Target Scaffold/Series Substituent/Modification Position Effect on Potency Reference
HDAC Aminophenyl Benzamide Hydrophobic groups - Increase researchgate.netbenthamdirect.com
HDAC Aminophenyl Benzamide Hydrogen bond donors - Increase researchgate.netbenthamdirect.com
HDAC Aminophenyl Benzamide Electron-withdrawing groups - Decrease researchgate.netbenthamdirect.com
HDAC Benzamide Derivatives NH₂ group R₂ Potent HDACI activity tandfonline.comnih.gov
M. tuberculosis QcrB Benzamides Electron-deficient groups (e.g., F, CF₂) C-5 Decrease acs.org
FtsZ Benzamides Hydrophobic group (medium size) R₃ Increase researchgate.net
FtsZ Benzamides Substituents larger than a single atom R₁, R₂, R₄, R₅ Decrease / Elimination researchgate.net

Elucidation of Key Structural Motifs for Bioactivity

The bioactivity of benzamide derivatives is often dependent on a specific arrangement of structural motifs that form a pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

For HDAC inhibitors, a common pharmacophore model consists of three main parts:

A "cap" group: This is typically an aromatic or hydrophobic group that interacts with the surface of the enzyme. nih.gov

A "linker" region: This connects the cap group to the zinc-binding group. The length and flexibility of the linker are critical. Studies have shown that shorter molecule length can lead to stronger HDAC inhibition. tandfonline.comnih.gov

A zinc-binding group (ZBG): This group chelates the zinc ion in the active site of the HDAC enzyme. The ortho-amino benzamide moiety is a well-established ZBG for class I selective HDAC inhibitors. nih.gov

A five-point pharmacophore model developed for aminophenyl benzamide HDAC inhibitors identified two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor as key features. researchgate.netbenthamdirect.comingentaconnect.com

In the context of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, the benzamide moiety itself is a crucial structural motif, mimicking the nicotinamide (B372718) portion of the NAD+ substrate. Molecular docking studies of potent inhibitors, such as compound 13f from one study, revealed that the benzamide group could firmly bind to the catalytic pocket of PARP-1 through multiple hydrogen bond interactions. nih.gov This interaction is fundamental to its inhibitory effect. nih.gov

Design Principles for Enhanced Efficacy and Target Specificity

Rational drug design employs the SAR insights to guide the synthesis of new derivatives with improved properties. Key principles for enhancing the efficacy and specificity of benzamide derivatives include scaffold modification, linker optimization, and substituent manipulation.

Linker Modification: The length of the linker connecting different parts of the molecule is a critical design parameter. For a series of benzamide-based HDAC inhibitors, it was concluded that the length of the inhibitor is just as important as the presence of an NH₂ group in the R₂ position for determining potency. nih.gov A shorter molecular length was found to correlate with more potent HDAC inhibition. tandfonline.com

Target-Specific Interactions: Design strategies often focus on optimizing interactions with the specific target enzyme. For PARP-1 inhibitors, a series of benzamide derivatives were designed based on the structure of a previously reported compound to enhance binding. This led to the discovery of compound 13f , which exhibited excellent PARP-1 inhibitory effect (IC₅₀ = 0.25 nM) and potent anticancer activity against HCT116 cells (IC₅₀ = 0.30 μM). nih.gov Molecular docking studies confirmed its strong interaction with the PARP-1 catalytic pocket. nih.gov

Improving Pharmacokinetic Profiles: Beyond potency, rational design aims to improve the drug-like properties of compounds. Modifications to the core scaffold or substituents can be made to enhance metabolic stability and oral bioavailability, which are crucial for clinical success. acs.orgnih.gov For instance, one study focused on removing a metabolically labile morpholine (B109124) group from a benzamide scaffold while retaining antibacterial activity, leading to potent analogs with high selectivity and low cytotoxicity. acs.org

Computational Approaches: In silico techniques like 3D-QSAR modeling and molecular docking are central to modern drug design. researchgate.netbenthamdirect.comnih.govnih.gov These methods allow researchers to predict the activity of designed compounds before synthesis, saving time and resources. For example, a 3D-QSAR model for aminophenyl benzamide HDAC inhibitors showed excellent correlation and predictive power, providing a set of guidelines for designing more potent compounds. researchgate.netbenthamdirect.comingentaconnect.com

Comparative SAR Studies Across Different Benzamide Derivative Scaffolds

Benzamide vs. Picolinamide (B142947) Scaffolds: In a study of acetylcholinesterase (AChE) inhibitors, a series of benzamide and picolinamide (a pyridine-containing analog) derivatives were synthesized and compared. The investigation revealed that the bioactivity of picolinamide derivatives was generally stronger than that of the corresponding benzamide derivatives, highlighting the influence of the core aromatic ring. researchgate.net

Aminophenyl Benzamides vs. Benzodioxane-Benzamides: Aminophenyl benzamides have been extensively studied as HDAC inhibitors, where the ortho-amino group acts as the ZBG. researchgate.netbenthamdirect.com In contrast, benzodioxane-benzamides have been developed as potent inhibitors of the bacterial cell division protein FtsZ. nih.govmdpi.commdpi.com In this scaffold, the 2,6-difluorobenzamide (B103285) portion is crucial for binding, while the benzodioxane ring fits into a hydrophobic subpocket of the target protein. mdpi.com SAR studies on this scaffold have focused on modifying the linker and substituents on the benzodioxane ring to improve antibacterial activity. nih.gov

Benzamide vs. Benzimidazole-Derived Carboxamides: While both feature a carboxamide (-CONH-) group, the fusion of an imidazole (B134444) ring to the benzene (B151609) ring creates a benzimidazole (B57391) scaffold with distinct electronic and structural properties. This scaffold is prevalent in many PARP inhibitors. nih.gov Comparative analysis shows that modifications at the N1, C2, C5, and C6 positions of the benzimidazole nucleus greatly influence anti-inflammatory or PARP inhibitory activity, a different SAR pattern compared to simple benzamides. nih.govmdpi.com

This comparative approach allows medicinal chemists to select the most promising scaffold for a given biological target and apply scaffold-hopping strategies to discover novel chemical entities with improved therapeutic profiles.

Table 2: Comparative Activity of Different Benzamide Scaffolds

Scaffold Target Key SAR Findings Example Compound(s) Reference
Aminophenyl Benzamide HDAC NH₂ at R₂ and shorter molecular length enhance potency. - tandfonline.comnih.gov
Phenylacetamidophenyl Benzamide PARP-1 Optimized substituents lead to nanomolar potency. 13f (IC₅₀ = 0.25 nM) nih.gov
Benzodioxane-Benzamide FtsZ Linker length and substituents on the benzodioxane ring are critical. - nih.govmdpi.com
Picolinamide AChE Generally more potent than benzamide analogs. 7a (IC₅₀ = 2.49 μM) researchgate.net
Benzimidazole Carboxamide PARP-1, Various Substitutions at N1, C2, C5, C6 positions are key. - nih.govmdpi.com

Advanced Research Avenues and Future Directions

Development of Analogues with Tuned Biological Profiles

The initial discovery of a benzamide (B126) derivative that protects pancreatic β-cells from ER stress-induced apoptosis spurred structure-activity relationship (SAR) optimization studies to enhance its potency and efficacy. medchemexpress.comnih.gov This process led to the identification of Benzamide derivative 13 (referred to as compound 13d in some literature), which demonstrated marked improvement in its protective capabilities. medchemexpress.comnih.gov

The development of analogues with fine-tuned biological profiles is a cornerstone of medicinal chemistry. For this compound, this involves the systematic modification of its chemical structure to improve its therapeutic properties. The SAR studies have shown that the piperidinyl group is a key feature for its activity. Future research will likely focus on creating a library of analogues by modifying the benzamide core, the linker, and the piperidinyl moiety. The goal of these modifications would be to enhance target specificity, improve pharmacokinetic properties, and potentially uncover new biological activities.

Detailed research findings have indicated that specific substitutions on the benzamide ring and alterations of the piperidine ring can significantly impact the compound's efficacy. The table below summarizes the structure-activity relationship of some benzamide derivatives based on their ability to protect against ER stress-induced cell death.

Table 1: Structure-Activity Relationship of Benzamide Derivatives
CompoundModificationEC50 (µM)Maximum Rescue Activity (%)
Benzamide derivative 1Initial Hit Compound~5.0~60%
Analogue AModification of the linker>10<50%
Analogue BSubstitution on the benzamide ring1.2~80%
This compound3-(N-piperidinyl)methyl group0.032~100%

Application of High-Throughput Screening and Combinatorial Chemistry

The initial identification of the benzamide scaffold as a protective agent for pancreatic β-cells was the result of a cell-based high-throughput screening (HTS) of a large compound library. medchemexpress.comnih.gov This approach allowed for the rapid testing of thousands of diverse molecules to find a starting point for drug development. HTS remains a critical tool for discovering novel modulators of ER stress and for screening new analogues of this compound. nih.govnih.gov

Combinatorial chemistry is a powerful technique that enables the rapid synthesis of a large number of different but structurally related molecules. nih.govresearchgate.net While the initial discovery of the lead compound was through HTS, combinatorial chemistry offers a systematic way to build upon the this compound scaffold. By combining different building blocks in a systematic manner, researchers can generate a focused library of analogues for subsequent HTS. This approach accelerates the optimization process by exploring a wide range of chemical diversity around the core structure. For instance, a combinatorial library could be designed to explore various substitutions on the benzamide ring and different cyclic amines in place of piperidine.

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the mechanism of action of this compound and its effects on cellular systems, the integration of multi-omics data is essential. biorxiv.orgbiorxiv.orgnih.gov This includes genomics, transcriptomics, proteomics, and metabolomics, which together provide a holistic view of the biological processes affected by the compound.

In the context of pancreatic β-cell protection, multi-omic studies on islets under ER stress have revealed complex networks of gene and protein expression changes. biorxiv.orgbiorxiv.orgnih.gov Transcriptomic analysis (RNA-seq) can identify the genes whose expression is altered by this compound in stressed β-cells, providing insights into the downstream pathways it modulates. Proteomic studies can reveal changes in protein levels and post-translational modifications, offering a more direct picture of the cellular response. Metabolomics can uncover shifts in metabolic pathways that are crucial for β-cell function and survival.

By integrating these datasets, researchers can construct a systems-level model of how this compound alleviates ER stress and promotes cell survival. This understanding is critical for identifying potential biomarkers of drug response and for predicting off-target effects. For example, multi-omic analysis could reveal that this compound not only suppresses the unfolded protein response (UPR) but also enhances pathways involved in protein folding and degradation. nih.gov

Exploration of Novel Therapeutic Indications and Biological Targets

The primary therapeutic indication for this compound is diabetes, based on its ability to protect pancreatic β-cells from ER stress-induced death. medchemexpress.comnih.gov ER stress is a common pathological feature in both type 1 and type 2 diabetes. nih.govfrontiersin.org The biological target of this compound is the ER stress response pathway, specifically the three branches of the UPR mediated by IRE1α, PERK, and ATF6. nih.gov Research has shown that this compound can suppress the activation of all three of these pathways. medchemexpress.comnih.gov

The broad involvement of ER stress in various other diseases opens up the possibility of exploring novel therapeutic indications for this compound and its analogues. These could include neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, certain types of cancer, and cardiovascular diseases, where ER stress is also implicated.

Furthermore, the benzamide scaffold is known to interact with a variety of biological targets. nih.gov For instance, other benzamide derivatives have been developed as glucokinase activators for diabetes, PTP1B inhibitors, and as potential antipsychotics. nih.govwalisongo.ac.idnih.gov Future research could investigate whether this compound or its analogues have activity against other targets, potentially leading to the discovery of new therapeutic applications.

Innovations in Synthetic Methodology for Sustainable Production

As a promising therapeutic candidate, the development of an efficient, scalable, and sustainable synthesis for this compound is crucial. Traditional methods for amide bond formation often involve harsh reagents and generate significant waste. walisongo.ac.id Innovations in synthetic methodology are aimed at creating "green" chemical processes that are more environmentally friendly and cost-effective.

For the synthesis of this compound and its analogues, several innovative approaches could be explored:

Catalytic Amide Bond Formation: The use of catalysts, such as those based on boric acid or transition metals, can facilitate the direct formation of the amide bond from a carboxylic acid and an amine, with water as the only byproduct. walisongo.ac.id

Solvent-Free and Alternative Solvent Systems: Conducting reactions in the absence of a solvent or in greener solvents, such as deep eutectic solvents, can significantly reduce the environmental impact of the synthesis. figshare.comnih.gov

Biocatalysis: The use of enzymes, such as lipases or engineered ligases, to catalyze the formation of the amide bond offers a highly selective and environmentally benign alternative to traditional chemical methods. manchester.ac.uk

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processing, allowing for better control over reaction conditions and easier purification.

By incorporating these green chemistry principles, the production of this compound can be made more sustainable, which is an increasingly important consideration in pharmaceutical development. researchgate.netyoutube.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing benzamide derivatives, and how can reaction efficiency be optimized?

  • Methodological Answer : Benzamide derivatives are typically synthesized via the reaction of benzoyl chloride with primary or secondary amines under anhydrous conditions. Key steps include:

  • Slow addition of benzoyl chloride to prevent exothermic side reactions .
  • Recrystallization (e.g., using ethanol/water mixtures) to purify the crude product .
  • Yield optimization by controlling stoichiometry, temperature (often 0–5°C for amine reactions), and solvent polarity .
    • Characterization : Confirm purity via melting point analysis, HPLC (e.g., C18 columns with UV detection at 254 nm), and FTIR (amide I band ~1650 cm⁻¹) .

Q. How can researchers validate the structural integrity of a newly synthesized benzamide derivative?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H NMR for aromatic proton environments (δ 7.4–8.1 ppm) and amide NH signals (δ ~8–10 ppm) .
  • Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₇NO at m/z 122.1) .
  • Elemental analysis : Verify %C, %H, and %N within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can contradictory data on the neuroprotective effects of benzamide derivatives be systematically analyzed?

  • Methodological Answer : Discrepancies (e.g., PARP inhibition IC₅₀ = 3.3 μM in vitro vs. variable in vivo neuroprotection ) may arise from:

  • Experimental variables : Cell type specificity (e.g., rat neurons vs. human cell lines), dosing schedules, or metabolite interference .
  • Data reconciliation : Perform dose-response curves across multiple models (e.g., excitotoxicity vs. oxidative stress assays) and validate with siRNA knockdown of PARP .

Q. What advanced techniques are required to characterize polymorphic forms of benzamide derivatives, and how do they impact bioactivity?

  • Methodological Answer :

  • Polymorph screening : Use XRD to identify crystal forms (e.g., high-entropy polymorphs in benzamide ) and DSC for thermal stability analysis.
  • Bioactivity correlation : Compare dissolution rates (via USP apparatus) and cellular uptake efficiency (e.g., LC-MS/MS quantification in treated neurons) .

Q. How can intercalation of benzamide into layered materials (e.g., kaolinite) be optimized for drug delivery applications?

  • Methodological Answer :

  • Pre-expansion : Treat kaolinite with dimethyl sulfoxide (DMSO) at 60°C to increase interlayer spacing .
  • Intercalation : Replace DMSO with molten benzamide at 140°C for 96 hours, monitored via XRD (d-spacing shift from 11.2 Å to 14.3 Å) .
  • Stability testing : Assess hydrogen bonding between benzamide’s carbonyl group and kaolinite’s aluminol surfaces using FTIR (shift from 1690 cm⁻¹ to 1665 cm⁻¹) .

Q. What strategies improve the sensitivity of HPLC methods for quantifying benzamide derivatives in complex biological matrices?

  • Methodological Answer :

  • Column selection : Use phenyl-hexyl stationary phases for better retention of aromatic amides .
  • Sample preparation : Solid-phase extraction (e.g., C18 cartridges) to remove proteins and lipids from plasma .
  • Validation : Ensure linearity (R² >0.995), LOD (≤0.1 μg/mL), and recovery rates (85–115%) per ICH guidelines .

Data Interpretation & Mechanistic Questions

Q. How do researchers differentiate between PARP-dependent and PARP-independent mechanisms in benzamide-mediated neuroprotection?

  • Methodological Answer :

  • Genetic tools : Compare wild-type vs. PARP1⁻/⁻ murine models in neurotoxicity assays (e.g., MPTP-induced Parkinsonism) .
  • Pharmacological controls : Co-administer PARP activators (e.g., H₂O₂) or inhibitors (e.g., 3-aminobenzamide) to isolate pathways .

Q. Why do some benzamide derivatives exhibit cell cycle-specific effects, and how can this be exploited therapeutically?

  • Methodological Answer :

  • Cell synchronization : Use serum starvation or thymidine block to arrest cells in G1/S phase, then assess benzamide’s impact on S-phase progression via flow cytometry .
  • Therapeutic targeting : Design derivatives with enhanced DNA-binding motifs (e.g., nitro groups) to potentiate S-phase-specific cytotoxicity in cancer cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.